7-Benzyloxy-3-phenyl-4H-chromen-4-one
Description
7-Benzyloxy-3-phenyl-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at position 7 and a phenyl group (C₆H₅) at position 3 of the chromen-4-one scaffold. Chromen-4-ones (also known as 4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with a fused benzene and γ-pyrone structure.
Properties
Molecular Formula |
C22H16O3 |
|---|---|
Molecular Weight |
328.4g/mol |
IUPAC Name |
3-phenyl-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-22-19-12-11-18(24-14-16-7-3-1-4-8-16)13-21(19)25-15-20(22)17-9-5-2-6-10-17/h1-13,15H,14H2 |
InChI Key |
SONUPOLJPZNSOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The benzyloxy group in the target compound significantly increases lipophilicity compared to smaller alkoxy (e.g., isopropoxy in ) or polar hydroxy groups (e.g., ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Trifluoromethyl groups () contribute to both lipophilicity and metabolic stability due to strong C-F bonds .
Bulky substituents (e.g., benzyloxy in the target compound) may sterically hinder interactions with enzymes or receptors compared to smaller groups like methoxy .
Synthetic Accessibility :
- Etherification (e.g., benzylation of a 7-hydroxy precursor) is a common route for introducing alkoxy/aryloxy groups, as seen in and .
- Reductive amination () or Friedel-Crafts alkylation may be used to introduce aryl groups at position 3 .
Biological Relevance :
Preparation Methods
Synthesis of 3-Phenyl-7-hydroxy-4H-chromen-4-one
A resorcinol derivative substituted with a phenyl group at the 2-position (1,3-dihydroxy-2-phenylbenzene) reacts with a β-keto ester, such as ethyl benzoylacetate, under acidic conditions. Concentrated sulfuric acid or polyphosphoric acid (PPA) catalyzes the cyclization, yielding 3-phenyl-7-hydroxy-4H-chromen-4-one.
Reaction Conditions :
Benzylation of the 7-Hydroxy Group
The 7-hydroxyl group is protected via alkylation with benzyl bromide. This step employs a base such as diisopropylethylamine (DIEA) to deprotonate the hydroxyl group, enhancing nucleophilicity.
Reaction Conditions :
-
3-Phenyl-7-hydroxy-4H-chromen-4-one (1.0 equiv), benzyl bromide (2.0 equiv), DIEA (2.5 equiv), ethanol, reflux, 3–5 h.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | PPA, 120°C | 65 |
| Benzylation | BnBr, DIEA, ethanol, reflux | 88 |
Cross-coupling methodologies, particularly Suzuki-Miyaura reactions , enable the introduction of the phenyl group at position 3. This method is advantageous when direct functionalization of the chromone core is challenging.
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